molecular formula C8H7N3O2S B14132275 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B14132275
M. Wt: 209.23 g/mol
InChI Key: YVRGKTZYDGGBNF-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-thiol with nitric acid to introduce the nitro group at the 6-position. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzo[d]imidazole-2-thiol: Lacks the nitro group but shares the imidazole core.

    6-Nitro-1H-benzo[d]imidazole-2-thione: Similar structure but without the methyl group at the 1-position.

Uniqueness

1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both the nitro and methyl groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

3-methyl-5-nitro-1H-benzimidazole-2-thione

InChI

InChI=1S/C8H7N3O2S/c1-10-7-4-5(11(12)13)2-3-6(7)9-8(10)14/h2-4H,1H3,(H,9,14)

InChI Key

YVRGKTZYDGGBNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=S

Origin of Product

United States

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